1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE

Organocatalysis Basicity Medicinal Chemistry

1,1,1,3,3,3-Hexafluoroisopropylamine (HFIPA; CAS 1619-92-7) is a perfluorinated primary alkylamine with the formula (CF3)2CHNH2. It is characterized by an experimentally measured, extremely low amine basicity (pKa of conjugate acid = 1.22) arising from the strong electron-withdrawing effect of its two trifluoromethyl groups.

Molecular Formula C3H3F6N
Molecular Weight 167.05 g/mol
CAS No. 1619-92-7
Cat. No. B156509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE
CAS1619-92-7
Molecular FormulaC3H3F6N
Molecular Weight167.05 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)N
InChIInChI=1S/C3H3F6N/c4-2(5,6)1(10)3(7,8)9/h1H,10H2
InChIKeyUHEDJBIYIWUMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,3,3-Hexafluoroisopropylamine (HFIPA): A Critically Low-Basicity, High-Fluorine Building Block for Specialized Synthesis


1,1,1,3,3,3-Hexafluoroisopropylamine (HFIPA; CAS 1619-92-7) is a perfluorinated primary alkylamine with the formula (CF3)2CHNH2. It is characterized by an experimentally measured, extremely low amine basicity (pKa of conjugate acid = 1.22) arising from the strong electron-withdrawing effect of its two trifluoromethyl groups. This property, combined with a high density (~1.54 g/mL) and a boiling point of 57–58 °C , differentiates it from simpler fluoroalkylamines and establishes its role in applications where conventional amines fail, such as iminium ion organocatalysis and plasma etching chemistries.

Why 1,1,1,3,3,3-Hexafluoroisopropylamine Cannot Be Replaced by Generic Fluoroalkyl Amines


Attempts to substitute HFIPA with simpler analogs like 2,2,2-trifluoroethylamine (pKa ~5.5) or non-fluorinated isopropylamine (pKa ~10.6) will fundamentally alter or nullify its function due to a massive difference in basicity . In catalysis, this difference results in a mechanistic switch; HFIPA uniquely drives reactions through an iminium ion pathway with >10^4-fold rate enhancement, a feature lost with its more basic analogs . In semiconductor fabrication, only HFIPA among related hydrofluoroamine etchants delivers the critical non-selective SiO/SiN etch profile while maintaining sidewall protection, a differentiation not achievable with the selective etching behavior of 2,2,2-trifluoroethanamine or 2,2,3,3,3-pentafluoropropylamine [1]. Direct replacement thus leads to reaction failure, loss of selectivity, or complete process incompatibility.

Quantitative Differentiation Evidence for 1,1,1,3,3,3-Hexafluoroisopropylamine vs. Comparators


Ultra-Low Amine Basicity: A pKa Difference of Over 9 Units Compared to Parent Isopropylamine

HFIPA's experimentally determined pKa of 1.22 represents a profound reduction in basicity compared to its non-fluorinated parent isopropylamine (pKa = 10.63) and other fluorinated analogs like 2,2,2-trifluoroethylamine (pKa = 5.47) [1]. This is a log-scale difference of over 9 orders of magnitude in proton-binding affinity, a distinction that places HFIPA in a class of its own as a very weakly basic amine .

Organocatalysis Basicity Medicinal Chemistry

Iminium Ion Catalysis: A >10^4-Fold Rate Enhancement Through a Mechanism Unique to Ultra-Weak Bases

In the conversion of a beta-acetoxy ketone to an enone, using 1 M HFIPA as a catalyst results in product formation occurring >10^4 times more frequently via the iminium ion pathway than through the general-base-catalyzed pathway . This stands in stark contrast to the trend for more basic amines in the same study (pKa range 10.61 to 1.22), where general-base catalysis is the dominant mechanism .

Organocatalysis Iminium Ion Reaction Mechanism

Semiconductor Fabrication: Achieving a Non-Selective SiO/SiN Etch Profile Unlike Other Hydrofluoroamine Etchants

In 3D NAND flash memory manufacturing, HFIPA (C3H3F6N) is specifically selected for its unique ability to non-selectively etch alternating layers of SiO and SiN (selectivity ~1:1) while maintaining sidewall protection and good selectivity to p-Si and a-C. In contrast, the less-fluorinated analog 2,2,2-trifluoroethanamine (C2H4F3N) is utilized for a different, selective etching step (DARC layer vs. photoresist) [1].

Semiconductor Fabrication Plasma Etching 3D NAND

Physicochemical Profile: Higher Boiling Point, Density, and Lipophilicity Enable Robust Handling and Fluorous Phase Strategies

HFIPA possesses a boiling point of 57–58 °C , which is significantly higher than that of 2,2,2-trifluoroethylamine (36–38 °C) and isopropylamine (32–35 °C) [1], reducing loss during exothermic reactions and simplifying reflux conditions. Its density of ~1.54 g/mL is markedly greater than that of the comparators (density ~1.25 g/mL for 2,2,2-trifluoroethylamine and ~0.69 g/mL for isopropylamine [1]), which is highly beneficial for phase separation in aqueous workups. Furthermore, its calculated LogP of 2.14 confirms its considerably higher fluorophilic character, a key parameter for applications leveraging fluorous biphasic systems.

Physicochemical Properties Fluorous Chemistry Process Chemistry

A Unique Gateway to Bis(trifluoromethyl)diazomethane: A Synthetic Path Unavailable to Less-Fluorinated Amines

HFIPA serves as the direct synthetic precursor to 2-diazoperfluoropropane (bis(trifluoromethyl)diazomethane) via a straightforward nitrosation reaction [1]. This transformation is unique to the perfluorinated isopropylamine scaffold, as it leverages the presence of two trifluoromethyl groups on the same carbon. The resulting bis(trifluoromethyl)diazomethane is a valuable reagent for introducing CF3 groups, and this synthetic route is not accessible from any of the analog amines discussed, such as 2,2,2-trifluoroethylamine or 2,2,3,3,3-pentafluoropropylamine [1].

Synthetic Chemistry Diazo Compounds Trifluoromethylation

Application Scenarios Where 1,1,1,3,3,3-Hexafluoroisopropylamine Provides a Decisive Advantage


Organocatalytic Transformations Requiring Iminium Ion Activation

For research groups developing novel organocatalytic methods, particularly those involving iminium ion formation from ketones or aldehydes, HFIPA is the catalyst of choice when substrate sensitivity prohibits the use of stronger bases. Its experimentally validated pKa of 1.22 ensures it remains predominantly unprotonated, and it has been shown to accelerate product formation via the iminium pathway by more than 10,000-fold over the general-base pathway . This makes it uniquely effective for substrates prone to base-catalyzed decomposition.

Non-Selective Etching of SiO/SiN Stacks in 3D NAND Memory Fabrication

In semiconductor manufacturing, process engineers must specify HFIPA when the fabrication step calls for the non-selective removal of alternating silicon oxide/silicon nitride layers while preserving the integrity of the polysilicon and amorphous carbon mask materials. As documented in patent literature, this specific etch profile is not provided by alternative fluoroamine etchants like 2,2,2-trifluoroethanamine, which are tailored for selective removal, making HFIPA the sole viable choice for this critical multi-layer stack etch [1].

Synthesis of Highly Fluorinated Diazo Reagents

Synthetic chemists requiring access to bis(trifluoromethyl)diazomethane—a potent reagent for introducing trifluoromethyl groups—must source HFIPA as the essential starting material. The established synthetic route via nitrosation is structurally specific to the hexafluoroisopropylamine scaffold and cannot be replicated using any less-fluorinated alkylamine [2]. This makes procurement of high-purity HFIPA a prerequisite for accessing this valuable synthetic intermediate.

Development of Fluorous-Tagged Molecules for Phase-Separation Strategies

For projects leveraging fluorous biphasic catalysis or separation, HFIPA-derived tags offer a significant advantage over those derived from 2,2,2-trifluoroethylamine or pentafluoropropylamine. The parent amine's higher calculated LogP (~2.14) and six fluorine atoms provide a demonstrably higher fluorophilicity, leading to more complete and predictable partitioning of the tagged catalyst or reagent into the fluorous phase, thereby increasing recovery and recycling efficiency.

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